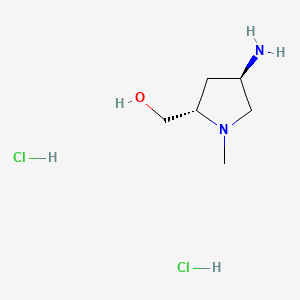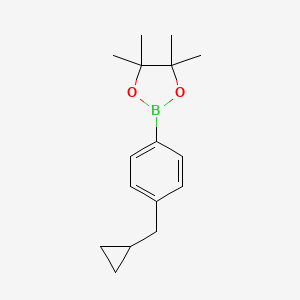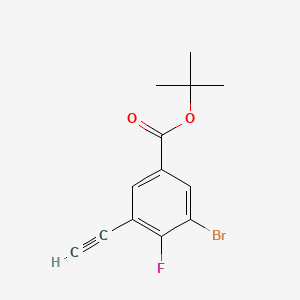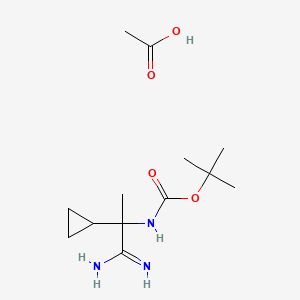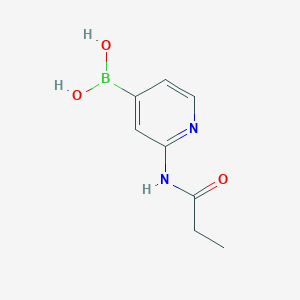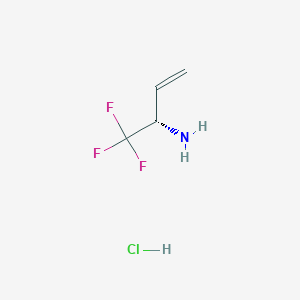
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride is a fluorinated organic compound with significant interest in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride typically involves the introduction of trifluoromethyl groups into the butenamine structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butenamine, reacts with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the hydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydride (NaH) and trifluoromethyl iodide (CF3I) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学的研究の応用
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of (2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
- (S)-1,1,1-Trifluoro-2-butylamine hydrochloride
- α-(trifluoromethyl)styrenes
- Triflamides and triflimides
Uniqueness
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
特性
分子式 |
C4H7ClF3N |
|---|---|
分子量 |
161.55 g/mol |
IUPAC名 |
(2S)-1,1,1-trifluorobut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c1-2-3(8)4(5,6)7;/h2-3H,1,8H2;1H/t3-;/m0./s1 |
InChIキー |
IQIPQZXSJZOGGT-DFWYDOINSA-N |
異性体SMILES |
C=C[C@@H](C(F)(F)F)N.Cl |
正規SMILES |
C=CC(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


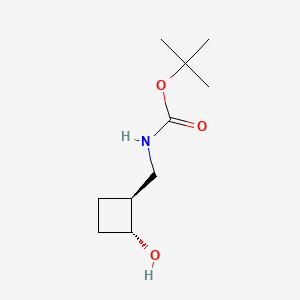
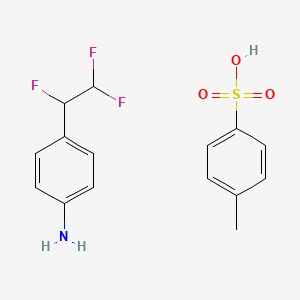

![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
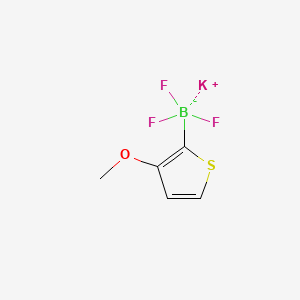
![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)

